Cas no 1794785-93-5 (({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate)

{[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate is a specialized organic compound featuring a trifluoromethylphenyl carbamoyl moiety linked to a chloro-methoxybenzoate ester. This structure imparts unique physicochemical properties, including enhanced stability and lipophilicity, making it suitable for applications in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group improves metabolic resistance, while the chloro and methoxy substituents contribute to selective reactivity. The compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise functionalization, supporting advanced research in pharmaceutical and chemical sciences.
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate structure
1794785-93-5 structure
商品名:({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
CAS番号:1794785-93-5
MF:C18H15ClF3NO4
メガワット:401.764214754105
CID:5324323

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate 化学的及び物理的性質

名前と識別子

    • 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-chloro-2-methoxybenzoate
    • ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-CHLORO-2-METHOXYBENZOATE
    • 2-oxo-2-{[2-(trifluoromethyl)benzyl]amino}ethyl 5-chloro-2-methoxybenzoate
    • STL195273
    • [2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-chloro-2-methoxybenzoate
    • ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
    • インチ: 1S/C18H15ClF3NO4/c1-26-15-7-6-12(19)8-13(15)17(25)27-10-16(24)23-9-11-4-2-3-5-14(11)18(20,21)22/h2-8H,9-10H2,1H3,(H,23,24)
    • InChIKey: KBWKHBVKDVLURW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)C(=O)OCC(NCC1C=CC=CC=1C(F)(F)F)=O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 517
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 64.599

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-4173-10mg
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
1794785-93-5
10mg
$79.0 2023-09-07
Life Chemicals
F6609-4173-10μmol
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
1794785-93-5
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-4173-25mg
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
1794785-93-5
25mg
$109.0 2023-09-07
Life Chemicals
F6609-4173-2μmol
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
1794785-93-5
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-4173-5mg
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
1794785-93-5
5mg
$69.0 2023-09-07
Life Chemicals
F6609-4173-5μmol
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
1794785-93-5
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-4173-1mg
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
1794785-93-5
1mg
$54.0 2023-09-07
Life Chemicals
F6609-4173-20μmol
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
1794785-93-5
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-4173-4mg
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
1794785-93-5
4mg
$66.0 2023-09-07
Life Chemicals
F6609-4173-20mg
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
1794785-93-5
20mg
$99.0 2023-09-07

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate 関連文献

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoateに関する追加情報

Introduction to ({[2-(Trifluoromethylphenyl)methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate) and Its Significance in Modern Chemical Research

{[2-(Trifluoromethyl)phenylmethyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate, with the CAS number 1794785-93-5, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical development. This intricate molecular structure, characterized by its trifluoromethyl and chloro-methoxy substituents on a benzoate backbone, has garnered attention due to its potential applications in medicinal chemistry. The presence of these specific functional groups not only imparts unique physicochemical properties but also opens up avenues for exploration in drug design and synthesis.

The trifluoromethyl group, a well-documented pharmacophore, is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity at biological targets. This feature makes it particularly valuable in the development of small-molecule inhibitors and activators. In contrast, the chloro-methoxy substituents contribute to the compound's electronic properties, influencing its reactivity and interaction with biological systems. The benzoate core, a common scaffold in many bioactive molecules, further underscores the compound's relevance in the pharmaceutical landscape.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage advanced chemical methodologies. The compound ({[2-(Trifluoromethyl)phenylmethyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate) has been explored in various contexts, including its role as an intermediate in synthesizing more complex molecules. Its structural features make it a promising candidate for further derivatization, potentially leading to the discovery of new drugs targeting a wide range of diseases.

The significance of this compound is further highlighted by its potential applications in agrochemicals and material science. The unique combination of substituents not only makes it suitable for pharmaceutical applications but also opens up possibilities in other industrial sectors. For instance, its stability under various conditions and interaction capabilities with biological molecules could be exploited to develop novel materials with specific functionalities.

The synthesis of {[2-(Trifluoromethyl)phenylmethyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate) involves a series of well-established organic reactions, including condensation, esterification, and functional group transformations. These synthetic strategies are critical for ensuring high yields and purity, which are essential for subsequent applications in drug development. The compound's molecular architecture also allows for modifications that can fine-tune its properties for specific applications.

In the context of drug discovery, the compound has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, making them attractive targets for therapeutic intervention. By modifying the structure of {[2-(Trifluoromethyl)phenylmethyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate), researchers aim to develop molecules that can selectively inhibit aberrant kinase activity associated with various diseases.

The benzoate moiety, a common feature in many bioactive compounds, has been extensively studied for its role in modulating biological pathways. Its ability to interact with proteins and other biomolecules makes it a versatile scaffold for drug design. In particular, the chloro-methoxy substituents have been shown to enhance binding affinity and selectivity, which are critical factors in developing effective drugs.

The trifluoromethyl group's influence on metabolic stability has been a key focus of research. By incorporating this group into the molecular structure, compounds can exhibit improved resistance to enzymatic degradation, leading to longer half-lives and enhanced therapeutic efficacy. This property is particularly valuable in the development of oral medications where bioavailability is a critical concern.

In summary, {[2-(Trifluoromethyl)phenylmethyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate (CAS no 1794785-93-5) is a compound with multifaceted applications in chemical biology and pharmaceutical research. Its unique structural features make it a promising candidate for further exploration in drug discovery, agrochemicals, and material science. The ongoing research into this compound underscores its importance as a building block for developing novel therapeutic agents that address unmet medical needs.

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